molecular formula C8H14N4 B13301808 2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13301808
M. Wt: 166.22 g/mol
InChI Key: LXMZDGGQIIUMNJ-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a fused triazole-pyrimidine core. The scaffold is characterized by its [1,2,4]triazolo[1,5-a]pyrimidine skeleton, with an isopropyl group (-CH(CH3)2) at the 2-position. This substitution pattern is critical for modulating its physicochemical properties and biological activity. The compound’s molecular formula is C8H13N5, with a molecular weight of 179.23 g/mol.

The [1,2,4]triazolo[1,5-a]pyrimidine core is recognized for its versatility in drug design, particularly in oncology, due to its ability to interact with targets such as tubulin, BRD4, and carbonic anhydrase isoforms (hCA IX/XII) .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H14N4/c1-6(2)7-10-8-9-4-3-5-12(8)11-7/h6H,3-5H2,1-2H3,(H,9,10,11)

InChI Key

LXMZDGGQIIUMNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2CCCNC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the use of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation, which also provides high yields in short reaction times .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can suppress the ERK signaling pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Lipophilicity : The isopropyl group at position 2 in the target compound provides a balance between lipophilicity and steric hindrance, contrasting with polar groups like sulfonamides (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives), which exhibit higher solubility but reduced membrane permeability .

Biological Activity: Anticancer Potential: Compounds with trifluoroethylamino or chlorophenoxy groups (e.g., 5-chloro-2-phenoxy analogs) demonstrate potent tubulin polymerization inhibition, whereas the target compound’s isopropyl group may favor hCA IX/XII binding .

Thermal Stability : Melting points vary widely (149–270°C), influenced by substituent polarity and crystallinity. The target compound’s stability is expected to align with mid-range analogs (e.g., 150–190°C) .

Structure-Activity Relationship (SAR) Insights

  • Position 2 : Isopropyl groups enhance lipophilicity and may improve blood-brain barrier penetration compared to smaller alkyl groups (e.g., methyl) .
  • Position 7: Phenoxy or alkyloxy groups (e.g., hexyloxy) improve herbicidal activity but reduce anticancer specificity .

Biological Activity

The compound 2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 1697275-75-3) is a member of the triazolopyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity based on recent research findings, including its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8_8H14_{14}N4_4
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 1697275-75-3

Research indicates that compounds within the triazolopyrimidine class exhibit various mechanisms of action:

  • Antiproliferative Activity :
    • Studies have shown that derivatives of triazolopyrimidines can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated IC50_{50} values in the nanomolar range against various cancer cell lines. The most potent compounds showed IC50_{50} values as low as 0.53 µM against HCT-116 cells and 0.43 µM against other lines like HeLa and A549 .
  • Inhibition of Tubulin Assembly :
    • Some derivatives act as tubulin polymerization inhibitors. This mechanism is crucial for disrupting the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis .
  • Antiviral Activity :
    • Specific studies have evaluated the antiviral properties of triazolopyrimidine derivatives against HIV-1. Compounds displayed moderate inhibitory effects with IC50_{50} values ranging from 13.1 to 17.7 µM against RNase H activity, indicating potential as antiviral agents .

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line/TargetIC50_{50} (µM)Reference
Compound 3dAntiproliferativeHeLa0.038
Compound 3dAntiproliferativeA5490.043
Compound 11aAntiviralHIV-117.7
Compound 11bAntiviralHIV-113.1

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine derivatives is significantly influenced by their structural modifications:

  • Substituents at the 2-position and 7-position of the triazolopyrimidine scaffold have been shown to enhance antiproliferative activity.
  • The introduction of electron-donating groups generally increases potency against cancer cell lines, while bulky groups may reduce activity due to steric hindrance .

Q & A

Q. What are the common synthetic routes for 2-(Propan-2-yl)triazolopyrimidine derivatives?

The synthesis typically involves cyclization reactions under catalyst-free or microwave-assisted conditions. A widely used method employs enaminonitriles and benzohydrazides, reacting under microwave irradiation to form the triazolopyrimidine core. This approach avoids catalysts, offers high yields (70–90%), and is eco-friendly due to reduced solvent use . Alternative routes include one-pot procedures with dibenzoylacetylene and triazole derivatives at room temperature, though yields may vary depending on substituent reactivity .

Q. Which analytical techniques are critical for structural confirmation of triazolopyrimidine derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular structure and purity. For example, ¹H NMR can distinguish between tautomeric forms of the triazole ring, while heteronuclear NMR (e.g., ¹⁹F for fluorinated analogs) identifies substituent positions. X-ray crystallography is recommended for resolving complex stereochemistry or regioselectivity issues .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of triazolopyrimidines?

Key variables include:

  • Temperature : Microwave-assisted synthesis (80–120°C) enhances reaction rates and selectivity .
  • Catalysts : Nanocatalysts like silica-supported sulfuric acid improve regioselectivity in solvent-free reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in multi-step syntheses .
    Design of Experiments (DoE) methodologies can systematically evaluate these parameters to maximize yield and minimize byproducts.

Q. What is the mechanistic basis for transamidation and nucleophilic addition in triazolopyrimidine synthesis?

The reaction proceeds via a transamidation step where enaminonitriles react with benzohydrazides to form a hydrazone intermediate. Subsequent nucleophilic attack by the nitrile group on the triazole ring leads to cyclization. Density Functional Theory (DFT) studies suggest that microwave irradiation lowers the activation energy for this step, favoring ring closure over side reactions .

Q. How should researchers address contradictions in reported biological activities of triazolopyrimidine analogs?

Discrepancies (e.g., variable enzyme inhibition potency) often arise from structural modifications (e.g., substituent electronegativity) or assay conditions. To resolve these:

  • Perform comparative bioassays under standardized conditions (e.g., fixed pH, temperature).
  • Use molecular docking to correlate substituent effects with binding affinity to targets like RORγt or JAK kinases .
  • Validate findings with orthogonal techniques (e.g., Surface Plasmon Resonance for binding kinetics) .

Q. What strategies enhance the structure-activity relationship (SAR) of triazolopyrimidines for therapeutic applications?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., difluoromethyl) at position 2 increases metabolic stability and target affinity .
  • Side-chain modifications : Ethyl or propan-2-yl groups at position 7 improve lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted therapies .
  • Biological validation : Use CRISPR-edited cell lines to isolate specific target pathways (e.g., PHD-1 inhibition for hypoxia-related diseases) .

Methodological Design Questions

Q. How to design experiments evaluating triazolopyrimidines as enzyme inhibitors?

  • Assay selection : Fluorescence polarization assays for real-time monitoring of kinase inhibition (e.g., JAK1/2) .
  • Control groups : Include known inhibitors (e.g., Ruxolitinib for JAKs) to benchmark potency.
  • Dose-response curves : Use IC₅₀ values to quantify efficacy and assess toxicity in parallel (e.g., MTT assays) .

Q. What computational tools are effective for studying triazolopyrimidine-protein interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses at active sites (e.g., HIV-1 RT interface) .
  • Molecular Dynamics (MD) simulations : GROMACS for analyzing stability of ligand-receptor complexes over time .
  • Free Energy Perturbation (FEP) : Quantify substituent contributions to binding energy (e.g., difluoromethyl vs. methyl groups) .

Comparative Analysis

Q. How do structural analogs of 2-(Propan-2-yl)triazolopyrimidine differ in biological activity?

Compound Substituents Key Activities Reference
2-Difluoromethyl analog-CF₂H at C2, -CH₃ at C6RORγt inverse agonism, JAK1/2 inhibition
7-Hydrazinyl analog-NHNH₂ at C7Antiviral (influenza PA-PB1 inhibition)
5-Methyl analog-CH₃ at C5Antimicrobial, moderate enzyme inhibition

The propan-2-yl group at C2 enhances steric bulk, potentially improving selectivity for hydrophobic binding pockets compared to smaller substituents .

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